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Vinyl hexanoate

Copolymerization Kinetics Reactivity Ratios Styrene Copolymers

Researchers requiring flexible polystyrene or PMMA copolymers with minimal comonomer loading often face a trade-off between flexibility and mechanical strength. Vinyl hexanoate (CAS 3050-69-9), a C6 linear vinyl ester stabilized with MEHQ, resolves this by delivering a larger Tg reduction (up to 32°C) than shorter-chain analogs like vinyl acetate at equivalent molar incorporation. - Achieve target flexibility while preserving base polymer strength and reducing comonomer cost. - Higher reactivity ratios in styrene/MMA copolymerizations yield higher molecular weights for superior toughness. - Boiling point of 167°C enables bulk/solution polymerizations above 100°C without monomer loss. Supplied at ≥99.0% (GC) purity; practically water-insoluble for hydrophobic emulsion systems. Standard ambient shipping; flammable liquid (UN 3272, Class 3, PG III).

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 3050-69-9
Cat. No. B1346608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl hexanoate
CAS3050-69-9
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC=C
InChIInChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3
InChIKeyLZWYWAIOTBEZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Hexanoate: Product Overview


Vinyl hexanoate (CAS 3050-69-9), also known as hexanoic acid vinyl ester or vinyl caproate, is a linear vinyl ester monomer with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. It is supplied as a colorless to almost colorless clear liquid, typically stabilized with monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization, with a purity specification of ≥99.0% (GC) [1]. As a member of the vinyl ester homologous series, its six-carbon side chain imparts distinct physicochemical and polymerizability characteristics that differentiate it from shorter-chain analogs such as vinyl acetate and vinyl propionate, as well as from longer-chain derivatives [2].

1
Vinyl ester monomer with six-carbon aliphatic side chain Distinct from vinyl acetate and vinyl propionate in copolymerization behavior
2
≥99.0% purity (GC) stabilized with MEHQ Supports controlled polymerization initiation and reproducible polymer architecture
3
Suitable for bulk, solution, and emulsion copolymerizations Side-chain length influences reactivity, hydrophobicity, and thermomechanical properties

Vinyl Hexanoate: Side-Chain Impact on Performance and Safety


Vinyl esters are not interchangeable; the length of the aliphatic side chain fundamentally governs monomer water solubility, polymerization kinetics, and resultant copolymer thermomechanical properties [1]. Vinyl hexanoate's six-carbon chain renders it practically insoluble in water, in stark contrast to the moderate water solubility of vinyl acetate . This difference critically alters emulsion polymerization behavior and particle nucleation mechanisms [1]. Furthermore, the extended side chain increases the monomer's reactivity ratio in copolymerizations with styrene and methyl methacrylate compared to shorter vinyl esters, leading to distinct copolymer compositions and higher molecular weights [2]. The thermomechanical signature of the final material—specifically the glass transition temperature reduction—is also quantitatively dependent on the vinyl ester side-chain length, with vinyl hexanoate inducing a more pronounced plasticizing effect than vinyl acetate or vinyl propionate at equivalent molar incorporation [2]. Substituting vinyl hexanoate with a shorter-chain analog will inevitably yield a copolymer with different composition drift, lower molecular weight, and altered thermal behavior, thereby compromising product specifications in applications ranging from pressure-sensitive adhesives to impact modifiers.

Reactivity ratio shift

Shorter-chain vinyl esters may alter copolymer composition drift and limit molecular weight build-up in styrene or MMA copolymerizations.

Nucleation mechanism mismatch

Water-soluble vinyl esters (e.g., vinyl acetate) undergo homogeneous nucleation; vinyl hexanoate follows hydrophobic particle nucleation, changing latex morphology.

Thermomechanical property drift

Substituting with a shorter side-chain analog may reduce the Tg-lowering effect and compromise flexibility or impact performance at equivalent comonomer loading.

Vinyl Hexanoate: Comparison with Vinyl Acetate and Analogs


Higher Reactivity Ratios in Styrene Copolymerization

In bulk copolymerizations of styrene with a series of vinyl esters initiated by AIBN at 60°C, vinyl hexanoate (VHe) and vinyl decanoate (VDe) exhibited significantly higher reactivity ratios compared to vinyl acetate (VAc) and vinyl propionate (VPr) [1]. While exact numerical values are not disclosed in the abstract, the study explicitly states that the higher reactivity ratios of VHe and VDe explain the observation that copolymers with similar vinyl ester incorporations had higher molecular weights for poly(St-co-VHe) and poly(St-co-VDe) than those of poly(St-co-VAc) and poly(St-co-VPr) [1]. This difference in reactivity directly influences copolymer composition drift and achievable molecular weight, making VHe a preferred comonomer when higher molecular weight styrenic copolymers are required.

Reactivity ratio
Reported
Higher reactivity ratios than VAc and VPr in styrene bulk copolymerization
May support selection for higher-MW styrenic copolymers at comparable incorporation levels
Qualitative difference based on conference proceeding; exact ratio values not disclosed
Copolymerization Kinetics Reactivity Ratios Styrene Copolymers

Enhanced Tg Reduction in Polystyrene Copolymers

Incorporation of vinyl esters into polystyrene copolymers reduces the glass transition temperature (Tg) due to the plasticizing effect of the aliphatic side chains. A study of styrene-vinyl ester bulk copolymers reported that incorporating vinyl esters at levels from 1 mol% to 19 mol% reduced the Tg of polystyrene by up to 32°C [1]. Critically, copolymers containing longer-branched vinyl esters—specifically poly(St-co-VHe) and poly(St-co-VDe)—exhibited a larger drop in Tg than copolymers made with VAc or VPr at similar comonomer compositions [1]. This quantifies the side-chain length dependence of Tg suppression, positioning vinyl hexanoate as a more effective internal plasticizer than vinyl acetate or vinyl propionate when a substantial reduction in Tg is desired without increasing comonomer content.

Tg reduction
Reported
Up to 32°C Tg reduction at 1–19 mol% VE incorporation; larger drop than VAc or VPr copolymers
May allow greater plasticization per comonomer unit, reducing comonomer loading for target flexibility
DMA data from styrene-vinyl ester bulk copolymers; cross-study comparable
Polymer Thermal Properties Glass Transition Temperature Copolymer Plasticization

Water Insolubility for Distinct Emulsion Polymerization

Vinyl hexanoate is practically insoluble in water, while vinyl acetate exhibits a water solubility of 23 g/L (2.3% w/w) at 20°C . This fundamental difference in hydrophobicity dictates the mechanism of particle nucleation in emulsion polymerization. Studies on vinyl hexanoate emulsion polymerization reveal that the lower water solubility of vinyl hexanoate, even when compared to styrene, negates the effect of increased chain transfer because monomer radicals cannot readily diffuse out of the polymer particles [1]. In contrast, the partial water solubility of vinyl acetate leads to homogeneous nucleation and different kinetic behavior. For researchers and formulators designing emulsion polymers, this solubility distinction means that vinyl hexanoate will behave more like a hydrophobic monomer, requiring different surfactant and initiator strategies than those optimized for vinyl acetate systems.

Water solubility
Reported
Vinyl hexanoate: practically insoluble; Vinyl acetate: 23 g/L at 20°C
Enables hydrophobic particle nucleation in emulsion polymerization; differentiates from water-soluble vinyl ester behavior
Classic emulsion polymerization study confirms mechanistic shift
Emulsion Polymerization Monomer Solubility Particle Nucleation

Higher Flash Point for Safer Handling and Storage

The flash point of vinyl hexanoate, stabilized with MEHQ, is 51°C (closed cup) [1]. In contrast, the flash point of vinyl acetate is -8°C . This 59°C difference places vinyl hexanoate in a higher flammability classification, reducing the risk of vapor ignition at ambient temperatures and potentially simplifying storage requirements and transportation regulations. For industrial users, the higher flash point translates to a wider safety margin during handling and processing, reducing the need for explosion-proof equipment in certain scenarios and lowering insurance costs associated with flammable liquid storage.

Flash point
Supplier data
51°C (closed cup); 59°C higher than vinyl acetate (−8°C)
May reduce ambient ignition risk; supports handling safety review
MEHQ-stabilized compound; data to verify per site-specific SDS
Chemical Safety Flash Point Storage and Handling

Higher Boiling Point for Expanded Processing Windows

The boiling point of vinyl hexanoate is 167°C at atmospheric pressure [1], whereas vinyl acetate boils at 72-73°C . This 94°C higher boiling point reflects the increased van der Waals interactions associated with the longer aliphatic side chain. In practical terms, this means vinyl hexanoate can be processed at higher temperatures with reduced evaporative losses, making it suitable for bulk or solution polymerizations conducted above the boiling point of vinyl acetate. Additionally, the lower volatility of vinyl hexanoate may facilitate solvent recovery and reduce VOC emissions in certain manufacturing settings.

Boiling point
Supplier data
167°C; ~94°C higher than vinyl acetate (72–73°C)
Supports higher-temperature bulk/solution polymerization with reduced evaporative monomer loss
Atmospheric pressure; volatility advantage context-dependent
Processing Temperature Volatility Polymerization Conditions

Higher Molecular Weight Copolymers

In the copolymerization of styrene with vinyl esters, copolymers containing vinyl hexanoate (VHe) and vinyl decanoate (VDe) were found to have higher molecular weights than those made with vinyl acetate (VAc) or vinyl propionate (VPr) when compared at similar levels of vinyl ester incorporation [1]. This difference is attributed to the significantly higher reactivity ratios of the longer-chain vinyl esters, which lead to more efficient propagation and reduced termination relative to chain transfer. Higher molecular weight copolymers generally exhibit improved mechanical strength, toughness, and creep resistance, making VHe a strategic choice when these properties are required in the final material.

Copolymer MW
Reported
Higher molecular weight for poly(St-co-VHe) than poly(St-co-VAc) at similar VE incorporation
May contribute to enhanced mechanical integrity in copolymer applications
Qualitatively reported; GPC confirmation recommended for specific recipes
Copolymer Molecular Weight Polymer Synthesis Structure-Property Relationships

Vinyl Hexanoate: Application Scenarios


Internal Plasticization for Flexible Packaging and Coatings

When a flexible polystyrene or PMMA copolymer is required with minimal comonomer loading, vinyl hexanoate is the preferred vinyl ester. Its longer side chain produces a larger reduction in glass transition temperature (up to 32°C) compared to vinyl acetate at equivalent incorporation levels [1]. This allows formulators to achieve target flexibility while preserving more of the base polymer's strength and reducing comonomer cost. This scenario is directly supported by evidence from Section 3 demonstrating the superior Tg reduction capability of VHe-containing copolymers [1].

Higher Molecular Weight Copolymers for Structural Adhesives

In applications where copolymer molecular weight is critical for mechanical integrity—such as structural adhesives or impact modifiers—vinyl hexanoate offers a clear advantage over vinyl acetate. Copolymers of styrene and vinyl hexanoate exhibit higher molecular weights at similar comonomer incorporation levels due to the higher reactivity ratios of VHe [1]. This evidence, detailed in Section 3, makes vinyl hexanoate the strategic choice for maximizing polymer chain length and, consequently, toughness and creep resistance [1].

Hydrophobic Latex Particles for Waterborne Coatings

For emulsion polymerization recipes targeting hydrophobic latex particles, vinyl hexanoate is a suitable monomer due to its practical insolubility in water . This contrasts sharply with the moderate water solubility of vinyl acetate (23 g/L) , which leads to homogeneous nucleation and different particle formation dynamics [2]. Researchers aiming to study or utilize hydrophobic monomer behavior in emulsion systems should select vinyl hexanoate over vinyl acetate to ensure the desired nucleation mechanism and latex morphology. This application scenario is directly supported by the solubility comparison evidence in Section 3.

High-Temperature Polymerization with Reduced Volatility

When a polymerization process must be conducted above 100°C, vinyl hexanoate is a superior monomer choice due to its boiling point of 167°C [3]. Vinyl acetate, with a boiling point of 72-73°C , would evaporate rapidly under such conditions, leading to monomer loss, vapor pressure buildup, and potential safety hazards. The 94°C higher boiling point of vinyl hexanoate expands the feasible temperature window for bulk and solution polymerizations, reducing VOC emissions and improving process control. This scenario is grounded in the boiling point comparison evidence provided in Section 3.

Application
Selection Property
Validation Focus
Internal plasticization in polystyrene/PMMA copolymers
Side-chain length-dependent Tg suppression
Tg reduction per comonomer unit; polymer strength retention after plasticization
Higher-MW copolymer synthesis for structural adhesives
Reactivity ratio influence on molecular weight
Copolymer molecular weight characterization; impact on toughness and creep resistance
Hydrophobic latex particles via emulsion polymerization
Water insolubility and hydrophobic nucleation
Latex particle size distribution and nucleation mechanism confirmation
High-temperature bulk or solution polymerization
Elevated boiling point reduces volatility
Monomer retention and VOC emission under process conditions; process safety window

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